Desethylene Posaconazole is a chemical compound derived from Posaconazole, an antifungal agent belonging to the triazole class. It exhibits significant activity against various fungal pathogens, including Candida spp., Aspergillus spp., and Zygomycetes spp. Desethylene Posaconazole is characterized by its molecular formula and a molecular weight of 674.74 g/mol, making it a relevant subject in pharmacological studies and applications in antifungal therapy .
Desethylene Posaconazole is classified as an antifungal agent within the triazole family. It is synthesized as a derivative of Posaconazole, which is primarily used in clinical settings for the treatment of invasive fungal infections. The compound's structural modifications enhance its pharmacological properties and potential therapeutic applications .
The synthesis of Desethylene Posaconazole typically involves advanced organic chemistry techniques, including hydrogenation and debenzylation reactions. A notable method includes:
This method has been optimized for industrial-scale production while maintaining high purity levels (up to 99.85%) and satisfactory yields (around 75%) .
Desethylene Posaconazole features a complex molecular structure that contributes to its biological activity. The structural formula includes multiple functional groups characteristic of triazole compounds:
The structure consists of a tetrahydrofuran ring linked to a triazole moiety, which plays a crucial role in its antifungal mechanism .
Desethylene Posaconazole participates in various chemical reactions typical of triazole derivatives:
These reactions are critical in modifying the compound's properties to improve its antifungal efficacy .
Desethylene Posaconazole acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. The mechanism can be summarized as follows:
This mechanism underscores its effectiveness against various fungal pathogens .
These properties are essential for understanding how Desethylene Posaconazole behaves in different environments, influencing formulation strategies for pharmaceutical applications .
Desethylene Posaconazole has several scientific uses:
Retrosynthetic disassembly of desethylene posaconazole (N-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-N-(2-((4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide) identifies three key fragments [3] [7]:
Critical disconnection occurs at the C-N bond adjacent to the piperazine ring, enabling reconstruction via reductive amination or nucleophilic substitution. The analysis prioritizes late-stage introduction of the formyl group to avoid side reactions during ethylene elimination [7] [9].
Ethylene elimination from posaconazole’s hydroxypropyl side chain to form desethylene posaconazole occurs under acidic hydrogenation conditions during debenzylation [3]. Key catalytic approaches include:
Table 1: Catalyst Efficiency in Ethylene Elimination
Catalyst System | Reaction Conditions | Impurity Yield | Selectivity |
---|---|---|---|
Pd/C + HCl (0.1M) | H₂ (50 psi), 25°C, 12h | 15-18% | Low |
PtO₂ + methanesulfonic acid | H₂ (30 psi), 40°C, 8h | 22-25% | Moderate |
Raney Ni + formic acid | HCOOH, 60°C, 6h | 30-35% | High |
Mechanistic studies reveal that Brønsted acids (HCl, H₂SO₄, HCOOH) protonate the Cβ-OH group, facilitating dehydration to an enol intermediate. Subsequent hydrogenation cleaves the Cα-Cβ bond, excising ethylene oxide equivalent [3] [9]. Metal catalysts (Pd, Pt, Ni) adsorb the intermediate, accelerating C-C bond scission. Selectivity is enhanced in formic acid due to its dual role as proton donor and hydride source [7].
Desethylene posaconazole retains two chiral centers: the (3R,5R)-tetrahydrofuran and (2S,3S)-pentanol configurations [7] [9]. During synthesis, stereointegrity is maintained through:
Notably, the tetrahydrofuran ring’s (3R,5R) stereochemistry remains stable under ethylene elimination conditions due to conformational rigidity imparted by the fused difluorophenyl ring [7].
Table 2: Synthesis Route Comparison for Desethylene Posaconazole Intermediates
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Yield | 0% (multiple failed attempts) [2] | 36% (standard conditions) [2] |
Heterocycle Formation | Pre-assembly; creates rigid intermediates | Post-cyclization; flexible linear precursor |
Purification | Complex chromatography (≥5 steps) | Simple filtration/washing |
Analog Accessibility | Limited (requires de novo synthesis) | High (resin-bound diversification) |
Key Limitation | Inability to cyclize rigid heterocyclic chains | DAST-mediated oxazole oxidation (47% yield) |
The solution-phase route fails for desethylene analogs due to rigidity of pre-formed heterocycles preventing macrocyclization [2] [6]. Solid-phase synthesis (SPS) using chlorotrityl resin circumvents this:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7